molecular formula C22H20N2 B14218317 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- CAS No. 828937-94-6

3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl-

Cat. No.: B14218317
CAS No.: 828937-94-6
M. Wt: 312.4 g/mol
InChI Key: WJSBIGIZURHAQP-UHFFFAOYSA-N
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Description

3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the desired indole product . Further steps involve functional group modifications to introduce the nitrile and other substituents.

Industrial Production Methods

Industrial production methods for this compound often utilize palladium-catalyzed tandem reactions. These reactions are efficient and can be conducted under microwave irradiation, significantly reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted carbazoles, amines, and other functionalized derivatives.

Scientific Research Applications

3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

828937-94-6

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(9-methyl-1-phenyl-3,4-dihydrocarbazol-2-yl)propanenitrile

InChI

InChI=1S/C22H20N2/c1-24-20-12-6-5-11-18(20)19-14-13-17(10-7-15-23)21(22(19)24)16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3

InChI Key

WJSBIGIZURHAQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=C(CC3)CCC#N)C4=CC=CC=C4

Origin of Product

United States

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